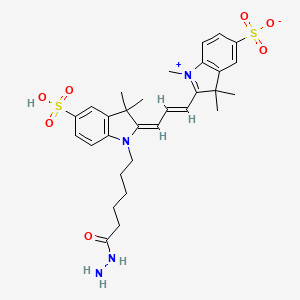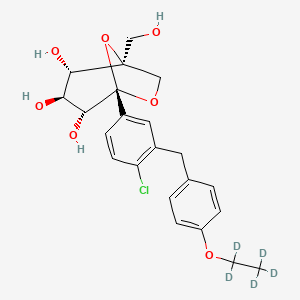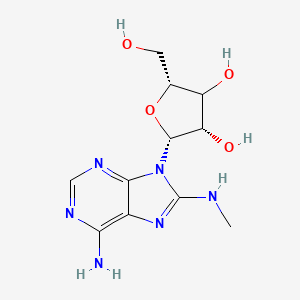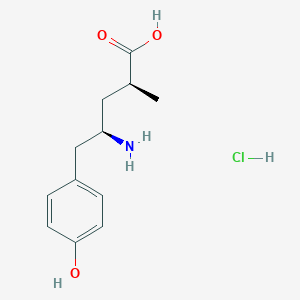
4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
O4I4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO (dimethyl sulfoxide), PEG300 (polyethylene glycol 300), and Tween 80. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O4I4 has a wide range of scientific research applications:
Chemistry: O4I4 is used as a reagent in various chemical reactions due to its stability and reactivity.
Biology: It is used in studies involving Caenorhabditis elegans and Drosophila to understand its effects on lifespan extension and metabolic stability.
Medicine: O4I4 is being explored for its potential in regenerative medicine and rejuvenation research. .
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
O4I4 exerts its effects by inducing the expression of OCT4, a key pluripotency factor. It activates endogenous OCT4 and related signaling pathways in various cell lines. This activation is crucial for the reprogramming of human fibroblasts into a stable and true pluripotent state without the need for exogenous OCT4 . The molecular targets and pathways involved in this process include the activation of OCT4 and its downstream signaling pathways, which play a significant role in cellular reprogramming and rejuvenation .
Comparison with Similar Compounds
O4I4 is unique due to its ability to induce OCT4 expression and its metabolic stability. Similar compounds include other OCT4-inducing compounds, such as compound 22 and compound 24, which also show potential in regenerative medicine and rejuvenation research . O4I4 stands out due to its higher metabolic stability and effectiveness in extending the lifespan of model organisms .
Properties
Molecular Formula |
C15H20N2S |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H20N2S/c1-10-7-6-8-12(11(10)2)16-14-17-13(9-18-14)15(3,4)5/h6-9H,1-5H3,(H,16,17) |
InChI Key |
DNOVKAUCGLWSEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CS2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)

![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)




